molecular formula C10H10ClIOS B14059292 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14059292
M. Wt: 340.61 g/mol
InChI Key: PFXHGMWIMWDKPL-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative characterized by a chloro group at the 1-position of the ketone backbone and a 3-iodo-2-(methylthio)phenyl substituent. This compound belongs to a class of aromatic ketones synthesized via Friedel-Crafts acylation or hydrazonoyl chloride intermediates, as observed in structurally related compounds . While direct synthesis data for this specific compound are absent in the provided evidence, analogous derivatives (e.g., 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) highlight the importance of diazonium salt reactions and ketone functionalization in its preparation .

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(3-iodo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3

InChI Key

PFXHGMWIMWDKPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)SC)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Propan-2-One Backbone Formation

The foundational step in synthesizing this compound involves installing the propan-2-one moiety onto the aromatic ring. Friedel-Crafts acylation is typically employed, where a benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). For the target compound, the benzene derivative must pre-possess substituents compatible with subsequent halogenation and thioetherification steps.

Key Reaction Parameters

  • Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the acylating agent.
  • Temperature : 0–5°C to minimize side reactions like polyacylation.
  • Solvent : Dichloromethane (DCM) or nitrobenzene, depending on substrate solubility.

Sequential Halogenation: Iodination and Chlorination

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Systems

Parameter Optimal Choice Effect on Yield Source
Halogenation Acetonitrile +15–20%
Thioetherification DMF +10%
Catalyst FeCl₃ (0.2 eq) Reduced side products

Polar aprotic solvents like acetonitrile enhance halogenation efficiency by stabilizing ionic intermediates. Catalytic FeCl₃ minimizes overhalogenation compared to stoichiometric AlCl₃.

Continuous Flow Reactor Design

Industrial-scale synthesis employs continuous flow reactors to address exothermicity and mixing challenges.

  • Residence Time : 30–60 seconds per module.
  • Temperature Control : Jacketed reactors maintained at -10°C to 50°C.
  • Throughput : 5–10 kg/h of intermediate product.

A patent (CN102229522A) describes a multitubular reactor filled with cation-exchange resins, achieving 90% conversion of 2-methyl-3-chloropropene to 1-chloro-2-methyl-2-propanol under analogous conditions. Adapting this design could streamline thioetherification or iodination steps.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 2.45 (s, 3H, COCH₃), 3.12 (s, 3H, SCH₃), 7.21–7.58 (m, 3H, aromatic).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-S).

Mass Spectrometry

  • ESI-MS : m/z 340.61 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-methylthio and meta-iodo groups create significant steric bulk, slowing reaction kinetics.

  • Mitigation : Ultrasonic irradiation (40 kHz) improves mass transfer in thioetherification.

Industrial Production and Environmental Considerations

Large-scale synthesis prioritizes atom economy and waste reduction.

  • Waste Streams :
    • Iodine recovery via sodium bisulfite reduction.
    • Chlorinated byproducts treated with activated carbon adsorption.
  • Cost Drivers :
    • Iodine accounts for 60–70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, iodine, and methylthio groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents References
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one* C₁₀H₉ClIOS ~328.6 Cl, I, SCH₃ at positions 1, 3, and 2 -
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 SCH₃ at position 3
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 234.65 Cl, OCH₃, hydrazinylidene
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 Cl, SCH₃, OCF₃ at positions 1, 3, and 2

Notes:

  • Iodine vs.
  • Methylthio Group : The SCH₃ substituent at position 2 donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, as seen in Friedel-Crafts reactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Profile References
This compound* ~310–330 ~1.55 Low in water; soluble in DMSO -
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 300.4 ± 42.0 1.37 ± 0.1 Hydrophobic
1-(3-(Methylthio)phenyl)propan-2-one Not reported Not reported Moderate in organic solvents

Notes:

  • The iodine atom’s high molecular weight and polarizability likely increase boiling point and density compared to fluorine-containing analogs .
  • Solubility challenges may arise due to the hydrophobic aryl and iodine groups, necessitating polar aprotic solvents for reactions.

Research Findings and Challenges

  • Synthetic Hurdles : Introducing iodine via electrophilic substitution may require specialized reagents (e.g., ICl), and the methylthio group’s sensitivity to oxidation necessitates inert atmospheres .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves sequential functionalization of the phenylpropanone scaffold. A plausible route includes:

Thioether formation : Introduce the methylthio group via nucleophilic substitution on a 2-chlorophenyl precursor using sodium methanethiolate .

Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid, leveraging directing effects of the methylthio group .

Chlorination : Install the chloro group at the propanone β-position via radical chlorination (e.g., using SO₂Cl₂ under UV light) .
Purity Optimization :

  • Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate halogenated byproducts.
  • Recrystallization from ethanol/water mixtures improves crystallinity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio’s deshielding effect at C2, iodine’s heavy atom effect on neighboring protons) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming iodine’s position via bond angles/distances) .
  • Mass Spectrometry (HRMS) : Validates molecular formula, distinguishing isotopic patterns of iodine (e.g., M+2 peak intensity) .
    Resolving Contradictions :
  • Compare experimental ¹³C shifts with DFT-calculated values for halogenated aromatics .
  • Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Advanced: How can researchers mitigate iodine’s reactivity during synthesis, and what stability challenges arise?

Methodological Answer:

  • Iodination Control : Conduct reactions at 0–5°C to minimize over-iodination; quench excess ICl with sodium thiosulfate .
  • Light Sensitivity : Store intermediates in amber vials under inert gas (N₂/Ar) to prevent C–I bond cleavage .
  • Stability Testing : Monitor decomposition via TLC or HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced: How can steric hindrance from the 3-iodo and 2-methylthio groups affect reaction design for downstream modifications?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Steric bulk favors reactions at less hindered sites (e.g., propanone carbonyl over aryl positions).
  • Catalyst Design : Use bulky ligands (e.g., P(t-Bu)₃) in cross-coupling reactions to suppress side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically congested intermediates .

Advanced: How should researchers address contradictory data in crystallographic vs. spectroscopic structural assignments?

Methodological Answer:

  • X-ray Validation : Prioritize crystallographic data for absolute configuration .
  • Dynamic Effects in NMR : If crystal packing forces alter conformations, compare solution-state (NMR) and solid-state (XRD) data.
  • Computational Modeling : Perform DFT geometry optimizations (e.g., Gaussian) to reconcile discrepancies between observed and calculated spectra .

Advanced: What strategies optimize the compound’s bioactivity studies, given its halogenated and sulfur-containing motifs?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against cysteine proteases (methylthio as a potential nucleophile) under reducing conditions .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays, noting iodine’s potential for CYP450 interactions .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .

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